molecular formula C22H20N4O2S B2460289 N-(3,5-dimethoxyphenyl)-2-((pyridin-4-ylmethyl)thio)quinazolin-4-amine CAS No. 913512-76-2

N-(3,5-dimethoxyphenyl)-2-((pyridin-4-ylmethyl)thio)quinazolin-4-amine

Cat. No. B2460289
CAS RN: 913512-76-2
M. Wt: 404.49
InChI Key: KJXCRQMCYNYROO-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-((pyridin-4-ylmethyl)thio)quinazolin-4-amine, also known as DPA-714, is a small molecule that belongs to the family of quinazoline derivatives. It has been extensively studied for its potential use as a radioligand for imaging of the translocator protein (TSPO) in the brain. TSPO is a mitochondrial protein that is involved in several physiological processes such as cholesterol transport, apoptosis, and inflammation. It is also known to be upregulated in several neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Scientific Research Applications

Antimalarial Activity

Quinazolines have been extensively studied for their antimalarial properties. A significant body of research has been dedicated to synthesizing and evaluating different 6,7-dimethoxyquinazoline-2,4-diamines for their antimalarial activity. These studies focus on structure-activity relationship investigations to identify potent antimalarial drug leads. One notable discovery is the compound SSJ-717, which exhibits high antimalarial activity and stands as a promising candidate for antimalarial drug development (Mizukawa et al., 2021).

Anti-Inflammatory and Antagonist Properties

Another area of research involves the synthesis of quinazoline derivatives as antagonists for various receptors. For example, improvements in the potency of CC chemokine receptor-4 (CCR4) antagonists were achieved by modifying the quinazoline structure, leading to compounds that show strong inhibition of human/mouse chemotaxis and possess anti-inflammatory activity in murine models of acute dermatitis (Yokoyama et al., 2009).

Anticancer Activity

Quinazoline derivatives have also been investigated for their potential anticancer properties. The synthesis of new 2,4-disubstituted quinazolines has led to the discovery of compounds with significant in vitro anticancer activity against various cancer cell lines. This highlights the potential of quinazoline derivatives as anticancer agents, providing a foundation for further research and development in cancer therapy (Gurubasavaraj & Moshin, 2020).

Cardiotonic Activity

Research into quinazoline derivatives extends into the development of cardiotonic agents. The synthesis of quinazolinylpiperidines with various heterocycles has been explored for their cardiotonic activity, demonstrating the potential of quinazoline derivatives in the treatment of heart-related conditions (Nomoto et al., 1991).

Fluorescence Sensing

Furthermore, quinazoline derivatives have been utilized in the design of novel fluorescent sensors. These compounds have shown promise as sensors for the fluorescence detection of small inorganic cations in highly polar solvents, showcasing the versatility of quinazoline derivatives in analytical chemistry applications (Mac et al., 2010).

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-(pyridin-4-ylmethylsulfanyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S/c1-27-17-11-16(12-18(13-17)28-2)24-21-19-5-3-4-6-20(19)25-22(26-21)29-14-15-7-9-23-10-8-15/h3-13H,14H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXCRQMCYNYROO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC2=NC(=NC3=CC=CC=C32)SCC4=CC=NC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethoxyphenyl)-2-((pyridin-4-ylmethyl)thio)quinazolin-4-amine

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